1-Boc-3-Cyano-4-hydroxypyrrolidine

Description

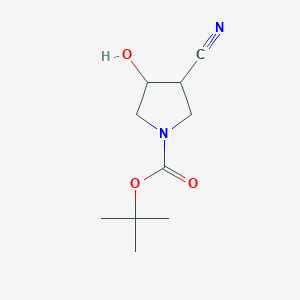

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGAWSYJCQMVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445042 | |

| Record name | 1-Boc-3-Cyano-4-hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197143-33-2 | |

| Record name | 1-Boc-3-Cyano-4-hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Boc-3-Cyano-4-hydroxypyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic routes for 1-Boc-3-cyano-4-hydroxypyrrolidine, a valuable building block in medicinal chemistry and drug development. The document outlines the primary synthetic pathway, including starting materials, experimental protocols, and quantitative data. Alternative approaches and related syntheses are also discussed to provide a comprehensive understanding of the chemical landscape.

Primary Synthetic Route: Dieckmann Condensation followed by Reduction

The most prominently documented synthesis of this compound proceeds through a two-step sequence:

-

Dieckmann Condensation: Formation of the key intermediate, 1-Boc-3-cyano-4-oxopyrrolidine, from an acyclic precursor.

-

Reduction: Stereoselective reduction of the ketone functionality to yield the target 4-hydroxypyrrolidine derivative.

This pathway is advantageous due to the availability of starting materials and the robustness of the chemical transformations.

Step 1: Synthesis of 1-Boc-3-cyano-4-oxopyrrolidine

The initial step involves an intramolecular Dieckmann condensation of a protected amino diester. A common starting material for this reaction is ethyl 2-(Boc-(2-cyanoethyl)amino)acetate.[1][2] The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen atom, preventing unwanted side reactions.[3]

Experimental Protocol:

A solution of ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (16.5 g) in anhydrous ethanol (50 mL) is added dropwise to a refluxing solution of sodium metal (4 g, 0.17 mol) in anhydrous ethanol (100 mL).[1] The reaction mixture is refluxed for an additional hour.[1] After completion, the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and washed with ethyl acetate (2 x 30 mL). The aqueous layer is then acidified to pH 4 with 1 M hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to approximately 20 mL. The resulting precipitate is filtered, washed with a small amount of ethyl acetate, and dried to yield 1-Boc-3-cyano-4-oxopyrrolidine.[1]

Quantitative Data:

| Starting Material | Product | Reagents | Conditions | Yield |

| Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate | 1-Boc-3-cyano-4-oxopyrrolidine | Sodium, Anhydrous Ethanol | Reflux, 1 hour | 68% |

Logical Relationship of the Dieckmann Condensation:

Caption: Workflow for the synthesis of the key intermediate.

Step 2: Reduction to this compound

The second step involves the reduction of the ketone in 1-Boc-3-cyano-4-oxopyrrolidine to a hydroxyl group. This is a standard transformation in organic synthesis, and various reducing agents can be employed. Sodium borohydride (NaBH4) is a common and mild reagent for this purpose, offering good selectivity for ketones in the presence of other functional groups like nitriles and esters.

General Experimental Protocol:

1-Boc-3-cyano-4-oxopyrrolidine is dissolved in a suitable protic solvent, such as methanol or ethanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction is stirred at a low temperature until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent, and the organic layer is dried and concentrated to yield this compound. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions, potentially leading to a mixture of cis and trans diastereomers.

Synthetic Pathway Overview:

References

physicochemical properties of 1-Boc-3-Cyano-4-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-Boc-3-Cyano-4-hydroxypyrrolidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide also includes detailed information on its immediate precursor, 1-Boc-3-cyano-4-oxopyrrolidine, to provide a thorough comparative context.

Core Physicochemical Properties

The physicochemical properties of this compound are essential for its application in synthetic chemistry, influencing factors such as reaction kinetics, solubility, and purification strategies. Below is a summary of the available data for the target compound and its precursor.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate |

| CAS Number | 197143-33-2 |

| Molecular Formula | C₁₀H₁₆N₂O₃ |

| Molecular Weight | 212.25 g/mol |

| Appearance | Not specified (likely a solid) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Table 2: Physicochemical Properties of 1-Boc-3-cyano-4-oxopyrrolidine (Precursor)

| Property | Value | Citation |

| IUPAC Name | tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate | [1] |

| CAS Number | 175463-32-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Appearance | White to light yellow solid | |

| Melting Point | 160-167 °C | [2] |

| Boiling Point (Predicted) | 360.7 ± 42.0 °C | [2] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |

Synthesis and Experimental Protocols

This compound is synthesized via the reduction of its corresponding ketone, 1-Boc-3-cyano-4-oxopyrrolidine. The following sections provide detailed experimental protocols for the synthesis of both the precursor and the target compound.

Synthesis of 1-Boc-3-cyano-4-oxopyrrolidine

A common method for the synthesis of 1-Boc-3-cyano-4-oxopyrrolidine involves the Dieckmann condensation of a protected amino ester derivative.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (16.5 g) in 50 mL of anhydrous ethanol.

-

Reagent Addition: In a separate flask, prepare a solution of sodium ethoxide by carefully adding sodium metal (4 g, 0.17 mol) to 100 mL of anhydrous ethanol under reflux conditions.

-

Condensation: Slowly add the solution of the amino ester to the sodium ethoxide solution dropwise while maintaining reflux. Continue to heat the reaction mixture at reflux for 1 hour.[2]

-

Work-up: After the reaction is complete, remove the ethanol by distillation under reduced pressure. Dissolve the residue in 100 mL of water and wash with ethyl acetate (2 x 30 mL).[2]

-

Acidification and Extraction: Adjust the pH of the aqueous layer to 4 with 1 mol/L hydrochloric acid. Extract the product with ethyl acetate.

-

Purification: Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate the filtrate to approximately 20 mL. The product will precipitate as a white solid. Filter the solid, wash with a small amount of cold ethyl acetate, and dry to yield 1-Boc-3-cyano-4-oxopyrrolidine (16.5 g, 68% yield).[2]

Synthesis of this compound

The synthesis of this compound is achieved through the reduction of the ketone functionality of 1-Boc-3-cyano-4-oxopyrrolidine. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Boc-3-cyano-4-oxopyrrolidine (1 equivalent) in a suitable protic solvent such as methanol or ethanol at room temperature.

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the synthetic pathway to this compound and the general workflow for its synthesis and purification.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for the synthesis of this compound.

Applications in Drug Development

Pyrrolidine scaffolds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The functional groups present in this compound, namely the protected amine, the nitrile, and the hydroxyl group, offer multiple points for chemical modification, making it a versatile intermediate in the synthesis of compound libraries for drug discovery.[] The precursor, 1-Boc-3-cyano-4-oxopyrrolidine, is known to be a key building block in the synthesis of novel napthyridone antibacterials and gemifloxacin derivatives.[2][4] The introduction of a hydroxyl group in this compound provides an additional site for derivatization and can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Conclusion

This compound represents a valuable, albeit not extensively characterized, building block for synthetic and medicinal chemistry. This guide provides the currently available physicochemical data and detailed, practical protocols for its synthesis from its well-characterized precursor, 1-Boc-3-cyano-4-oxopyrrolidine. The provided workflows and data tables offer a solid foundation for researchers and drug development professionals to incorporate this versatile intermediate into their synthetic strategies. Further experimental characterization of this compound is warranted to fully elucidate its properties and expand its utility in the development of novel therapeutics.

References

- 1. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate | C10H14N2O3 | CID 2756790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Boc-3-cyano-4-oxopyrrolidine | 175463-32-8 [chemicalbook.com]

- 3. 1-Boc-3-cyano-4-oxopyrrolidine (1 x 10 g) | Reagentia [reagentia.eu]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Spectroscopic Analysis of 1-Boc-3-Cyano-4-hydroxypyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: An in-depth examination of the ¹H NMR and ¹³C NMR spectral data of 1-Boc-3-cyano-4-hydroxypyrrolidine, a key intermediate in pharmaceutical synthesis. This guide provides a detailed overview of its structural characterization through nuclear magnetic resonance.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted pyrrolidine core is a common motif in a variety of bioactive molecules. Accurate structural elucidation and purity assessment are critical for its application in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its chemical structure. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound.

Chemical Structure

The chemical structure of this compound, including the numbering of the carbon and hydrogen atoms, is presented below.

Figure 1: Chemical Structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine ring, the Boc protecting group, and the hydroxyl group. The presence of stereoisomers (cis and trans diastereomers) will likely result in a more complex spectrum with two sets of signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are estimated values. Actual chemical shifts and coupling constants may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H on OH | ~2.0-4.0 | broad singlet | - | 1H |

| H4 | ~4.0-4.5 | multiplet | - | 1H |

| H2 | ~3.4-3.8 | multiplet | - | 2H |

| H5 | ~3.2-3.6 | multiplet | - | 2H |

| H3 | ~3.0-3.3 | multiplet | - | 1H |

| -C(CH₃)₃ | ~1.45 | singlet | - | 9H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each non-equivalent carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: These are estimated values. Actual chemical shifts may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Boc) | ~154 |

| C≡N | ~118 |

| -C (CH₃)₃ (Boc) | ~81 |

| C4 | ~70-75 |

| C2 | ~50-55 |

| C5 | ~45-50 |

| C3 | ~35-40 |

| -C(C H₃)₃ (Boc) | ~28 |

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra for a compound like this compound is provided below.

Sample Preparation:

-

Weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard 1D proton experiment.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a synthetic compound.

Figure 2: General workflow for NMR spectroscopic analysis.

Spectroscopic Characterization of 1-Boc-3-Cyano-4-hydroxypyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 1-Boc-3-cyano-4-hydroxypyrrolidine using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The information enclosed is intended to support research and development activities by offering comprehensive spectroscopic data, detailed experimental protocols, and clear visualizations of the analytical workflow.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its pyrrolidine core, substituted with a hydroxyl, a cyano, and a Boc-protecting group, offers multiple points for chemical modification, making it a versatile intermediate in the synthesis of novel therapeutic agents. Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and stability of this compound. This guide focuses on two primary analytical techniques: FT-IR spectroscopy for the identification of functional groups and mass spectrometry for the determination of molecular weight and structural elucidation through fragmentation analysis.

Molecular Structure and Properties

-

IUPAC Name: tert-butyl 3-cyano-4-hydroxy-1-pyrrolidinecarboxylate

-

Molecular Formula: C₁₀H₁₆N₂O₃

-

Molecular Weight: 212.25 g/mol

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are summarized in the table below.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Predicted Intensity |

| 3550 - 3200 | O-H (Alcohol) | Stretching | Strong, Broad |

| 2980 - 2850 | C-H (Alkyl) | Stretching | Medium to Strong |

| 2260 - 2220 | C≡N (Nitrile) | Stretching | Medium, Sharp |

| 1720 - 1680 | C=O (Boc carbamate) | Stretching | Strong |

| 1470 - 1450 | C-H (Alkyl) | Bending | Medium |

| 1390 - 1365 | C-H (tert-butyl) | Bending | Medium |

| 1250 - 1150 | C-N (Pyrrolidine) | Stretching | Medium |

| 1160 - 1085 | C-O (Boc & Alcohol) | Stretching | Strong |

Experimental Protocol: FT-IR Spectroscopy

This protocol outlines the procedure for obtaining an FT-IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method.[1]

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are powered on and have completed their self-check procedures.

-

Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Record a background spectrum to subtract atmospheric and crystal surface absorptions.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Sample Analysis: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal and the press arm with a suitable solvent.

Mass Spectrometry Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.

Predicted Mass Spectrometry Data

-

Molecular Ion (M): 212.25

-

Protonated Molecule [M+H]⁺: 213.26

-

Sodium Adduct [M+Na]⁺: 235.24

Predicted Fragmentation Pattern

The fragmentation of the protonated molecule [M+H]⁺ is expected to involve the loss of the Boc group or parts of it, as well as losses from the pyrrolidine ring.

| m/z | Predicted Fragment | Loss |

| 157 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 113 | [M+H - Boc]⁺ | Loss of the entire Boc group |

| 95 | [113 - H₂O]⁺ | Loss of water from the deprotected ring |

| 86 | [Pyrrolidine ring fragment] | Cleavage of the pyrrolidine ring |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol provides a general procedure for ESI-MS analysis.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.[2][3] Further dilute this stock solution with the same solvent to a final concentration of 1-10 µg/mL.[2][3] To facilitate protonation, a small amount of formic acid (0.1%) can be added to the final solution.[4]

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

-

Analysis Mode: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺ and its fragments.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump. Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan by selecting the protonated molecule [M+H]⁺ (m/z 213.26) as the precursor ion and subjecting it to collision-induced dissociation (CID).

Visualizations

Experimental Workflow

Caption: Experimental workflow for the FT-IR and mass spectrometry analysis of this compound.

Logical Relationship of Analytical Data

Caption: Logical flow from raw analytical data to the structural confirmation of the target compound.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust analytical framework for the characterization of this compound. FT-IR is instrumental in confirming the presence of the key hydroxyl, nitrile, and Boc-carbamate functional groups, while ESI-MS confirms the molecular weight and offers valuable structural insights through fragmentation analysis. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers in ensuring the quality and identity of this important synthetic intermediate, thereby facilitating its effective use in drug discovery and development programs.

References

- 1. amherst.edu [amherst.edu]

- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the X-ray Crystal Structure of 1-Boc-3-Cyano-4-hydroxypyrrolidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, a public X-ray crystal structure for 1-Boc-3-cyano-4-hydroxypyrrolidine derivatives is not available. This guide, therefore, presents the crystallographic analysis of a closely related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid , to provide a representative understanding of the structural features and experimental protocols relevant to this class of molecules.[1]

Introduction

Pyrrolidine derivatives are pivotal structural motifs in a vast array of pharmaceuticals and bioactive molecules. The precise stereochemical and conformational arrangement of substituents on the pyrrolidine ring is often critical for their biological activity. X-ray crystallography provides an unambiguous determination of the three-dimensional structure of these molecules in the solid state, offering invaluable insights for structure-activity relationship (SAR) studies and rational drug design. This technical guide outlines the methodologies for determining and analyzing the X-ray crystal structure of 1-Boc-protected pyrrolidine derivatives, using a relevant case study to illustrate the data and procedures.

Case Study: Crystal Structure of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid

The crystal structure of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid serves as an excellent proxy for understanding the structural characteristics of substituted 1-Boc-pyrrolidines.[1]

Data Presentation

The crystallographic data for (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid is summarized in the tables below. This data provides a quantitative description of the unit cell, molecular geometry, and key intermolecular interactions.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₉NO₅ |

| Formula Weight | 245.27 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 6.123(1) Å |

| b | 10.234(2) Å |

| c | 10.567(2) Å |

| α | 90° |

| β | 104.56(3)° |

| γ | 90° |

| Volume | 640.8(2) ų |

| Z | 2 |

| Density (calculated) | 1.270 Mg/m³ |

| Absorption Coefficient | 0.100 mm⁻¹ |

| F(000) | 264 |

| Data Collection | |

| Diffractometer | Rigaku Saturn CCD |

| Theta range for data collection | 3.0 to 25.0° |

| Reflections collected | 5428 |

| Independent reflections | 2245 [R(int) = 0.034] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2245 / 1 / 157 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.095 |

| R indices (all data) | R1 = 0.045, wR2 = 0.101 |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| O(1)-C(1) | 1.325(3) | O(2)-C(1)-O(1) | 124.7(2) |

| O(2)-C(1) | 1.201(3) | O(3)-C(6)-N(1) | 110.8(2) |

| O(4)-C(9) | 1.423(3) | C(5)-N(1)-C(2) | 112.9(2) |

| N(1)-C(2) | 1.472(3) | C(5)-N(1)-C(6) | 125.4(2) |

| N(1)-C(5) | 1.478(3) | C(2)-N(1)-C(6) | 121.7(2) |

| C(2)-C(3) | 1.527(3) | N(1)-C(2)-C(1) | 110.5(2) |

| C(3)-C(4) | 1.521(3) | N(1)-C(5)-C(4) | 103.4(2) |

| C(4)-C(5) | 1.532(3) | C(4)-C(3)-C(2) | 104.6(2) |

Note: The atom numbering may not correspond to the IUPAC nomenclature but is used as defined in the crystallographic information file.

Structural Insights

The analysis of the crystal structure reveals that the five-membered pyrrolidine ring adopts an envelope conformation.[1] Intermolecular O—H···O hydrogen bonds are observed, which link the molecules into chains.[1] This detailed structural information is invaluable for understanding the intermolecular interactions that govern the crystal packing.[1]

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of pyrrolidine derivatives.

Synthesis and Purification

The synthesis of this compound derivatives typically involves multi-step organic synthesis. A crucial precursor is often 1-Boc-3-cyano-4-oxopyrrolidine. The final purification of the product is paramount for successful crystallization. Techniques such as column chromatography, recrystallization, and sublimation are commonly employed to achieve high purity.

Crystallization

Obtaining high-quality single crystals is often the most challenging step. Several methods can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.[2][3][4] This is one of the simplest and most common techniques.[3][4]

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces slow crystallization.[2][3]

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface of the two liquids.[5]

The choice of solvent is critical and often requires empirical screening of various solvent systems.[2][4]

X-ray Data Collection

A suitable single crystal is mounted on a diffractometer.[1] The crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.[1] The diffractometer bombards the crystal with monochromatic X-rays from various angles. The diffracted X-rays are detected, and their intensities are recorded.[6]

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map of the molecule.[6] This initial model is then refined against the experimental data using least-squares methods to improve the atomic coordinates, thermal parameters, and overall fit of the model to the data.[6][7]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural analysis of a 1-Boc-pyrrolidine derivative.

Caption: Experimental workflow for synthesis and X-ray crystal structure analysis.

Molecular Structure and Key Interactions

This diagram illustrates the general molecular structure of a this compound derivative and highlights potential hydrogen bonding interactions that are crucial for crystal packing.

References

- 1. benchchem.com [benchchem.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How To [chem.rochester.edu]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. journals.iucr.org [journals.iucr.org]

Navigating the Solubility of 1-Boc-3-Cyano-4-hydroxypyrrolidine: A Technical Guide for Drug Development Professionals

Introduction: 1-Boc-3-Cyano-4-hydroxypyrrolidine is a chiral pyrrolidine derivative that serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds. Its unique structural features, including a Boc-protected amine, a nitrile group, and a hydroxyl group, make it a versatile intermediate for creating complex molecular architectures. Understanding its solubility in common organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug candidates. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for its determination, and its role in the broader context of drug discovery.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be predicted based on its molecular structure and by analogy to structurally similar compounds, such as (R)-(-)-N-Boc-3-pyrrolidinol.[1] The presence of the polar hydroxyl and cyano groups, along with the Boc-protected amine, suggests an affinity for polar solvents. Conversely, the pyrrolidine ring and the tert-butyl group of the Boc protecting group introduce nonpolar characteristics.

Based on these structural considerations, the following solubility profile in common organic solvents is anticipated:

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | These solvents are expected to effectively solvate the molecule. The polarity of these solvents can interact favorably with the polar functional groups of this compound. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the pyrrolidine and the carbonyl of the Boc group can participate in hydrogen bonding with protic solvents, leading to good solubility.[1] |

| Less Polar | Toluene, Diethyl Ether | Moderate | These solvents possess some degree of polarity that allows for interaction with the solute, though likely to a lesser extent than highly polar solvents. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The significant polarity of this compound is unlikely to be overcome by the weak van der Waals forces offered by nonpolar aliphatic solvents, leading to poor solubility.[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are essential. The following are detailed protocols for the gravimetric and shake-flask methods, which are widely recognized for their reliability in determining the solubility of solid organic compounds.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.[1] It involves creating a saturated solution, separating the undissolved solid, and then quantifying the amount of dissolved solute in a known quantity of the solvent.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully decant or filter the supernatant to separate the saturated solution from the solid phase. Filtration using a syringe filter is a common and effective method.

-

-

Quantification of Dissolved Solute:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume or mass of the saturated solution to the evaporating dish.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is removed, dry the dish containing the solid residue to a constant weight in an oven at a suitable temperature below the compound's decomposition point.

-

Cool the dish in a desiccator and weigh it accurately.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Caption: Workflow for Gravimetric Solubility Determination.

Shake-Flask Method

The shake-flask method, as described by Higuchi and Connors, is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[2] It involves shaking an excess of the solid compound in a solvent until equilibrium is reached, followed by the analysis of the solute concentration in the saturated solution.

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a flask or vial containing the chosen solvent.

-

Seal the container to prevent solvent loss.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature using a shaker bath or a magnetic stirrer. Agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause particle size reduction.

-

Continue agitation for a predetermined period (typically 24 to 72 hours) to ensure that the solution has reached equilibrium.[3] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles.

-

Filter the sample immediately using a suitable filter (e.g., a 0.45 µm syringe filter) to remove any remaining microscopic particles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration into the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by taking the dilution factor into account.

-

The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

-

Role in Drug Discovery and Synthesis

This compound is a valuable chiral building block in drug discovery due to the versatile reactivity of its functional groups. The pyrrolidine scaffold is a common motif in many biologically active compounds.[4] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be further functionalized. The Boc protecting group allows for selective reactions at other positions before its removal under acidic conditions.

This intermediate is instrumental in the synthesis of more complex molecules, including enzyme inhibitors and receptor ligands.[4][5] Its defined stereochemistry is often crucial for the biological activity of the final drug substance, as different enantiomers can have vastly different pharmacological effects.[4][5]

Caption: Synthetic utility of this compound.

References

A Technical Guide to the Computational Modeling of 1-Boc-3-cyano-4-hydroxypyrrolidine Conformers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to model the conformational landscape of 1-Boc-3-cyano-4-hydroxypyrrolidine. This molecule, a substituted pyrrolidine, is of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine scaffold in bioactive compounds.[1] Understanding its conformational preferences is crucial for structure-based drug design and predicting molecular interactions.

Introduction to Pyrrolidine Conformational Analysis

The five-membered pyrrolidine ring is not planar and exists in a perpetual state of dynamic motion, adopting puckered conformations to alleviate torsional strain. These conformations are typically described as either "envelope" (or "endo"/"exo") or "twist" forms. The substituents on the pyrrolidine ring significantly influence the preferred pucker of the ring.[1][2] For instance, the electronegativity of substituents at the C-4 position can dictate the preference for either an endo or exo conformation.[1] In the case of this compound, the bulky tert-butoxycarbonyl (Boc) group at the nitrogen, along with the cyano and hydroxyl groups at C-3 and C-4 respectively, create a complex conformational landscape that warrants detailed computational investigation.

Computational Modeling Approaches

A multi-faceted computational approach is essential for accurately predicting the conformational preferences of this compound. This typically involves a combination of molecular mechanics and quantum chemical calculations.

Molecular Mechanics Force Fields

Molecular mechanics (MM) methods offer a computationally efficient way to explore the vast conformational space of a molecule. The choice of an appropriate force field is critical for obtaining reliable results. For a molecule like this compound, force fields such as AMBER, CHARMM, or OPLS are commonly employed. These force fields have been parameterized to reproduce experimental data for a wide range of organic and biomolecules.

Table 1: Comparison of Common Molecular Mechanics Force Fields

| Force Field | Strengths | Considerations |

| AMBER | Well-established for proteins and nucleic acids; good parameterization for common organic functional groups. | May require parameterization for novel fragments. |

| CHARMM | Widely used for biomolecular simulations; includes a comprehensive set of parameters. | Can be computationally more demanding than other force fields. |

| OPLS | Optimized for condensed-phase properties, making it suitable for simulations in solution. | Parameter availability for specific fragments should be verified. |

Quantum Chemical Calculations

To obtain more accurate energetic information for the low-energy conformers identified through molecular mechanics, higher-level quantum chemical calculations are necessary. Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost.

Commonly used DFT functionals for conformational analysis include B3LYP and M06-2X, paired with a suitable basis set such as 6-31G* or a larger one for more precise calculations. These methods can provide accurate relative energies of different conformers and detailed geometric parameters.[3]

Table 2: Hypothetical Relative Energies of this compound Conformers (DFT B3LYP/6-31G)*

| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-C3-C4-C5) |

| 1 | C4-exo | 0.00 | -35.2° |

| 2 | C3-endo | 0.85 | 25.8° |

| 3 | C4-endo | 1.52 | 34.9° |

| 4 | C3-exo | 2.10 | -26.1° |

Note: This data is illustrative and based on general principles of pyrrolidine conformational analysis. Actual values would require specific calculations for this molecule.

Experimental Validation

Computational predictions should ideally be validated through experimental techniques. The primary methods for characterizing the solution-phase conformation of molecules like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for the solid state.

NMR Spectroscopy

One-dimensional and two-dimensional NMR techniques can provide valuable information about the conformational equilibrium. Key NMR parameters include:

-

Nuclear Overhauser Effect (NOE): Provides through-space distance information between protons, which can help to distinguish between different conformers.

-

J-coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation, offering insight into the ring pucker.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state.[4] The resulting crystal structure reveals the precise bond lengths, bond angles, and the conformation of the molecule in the crystalline form. However, it is important to remember that the solid-state conformation may not be the most populated conformation in solution.

Experimental Protocols

Synthesis of this compound

The synthesis of the target molecule typically starts from its precursor, 1-Boc-3-cyano-4-oxopyrrolidine.[5][6][7]

Protocol for the Reduction of 1-Boc-3-cyano-4-oxopyrrolidine:

-

Dissolve 1-Boc-3-cyano-4-oxopyrrolidine in a suitable solvent, such as methanol or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation and Analysis

-

Dissolve a sufficient amount of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and NOESY/ROESY spectra on a high-field NMR spectrometer.

-

Process and analyze the spectra to assign all proton and carbon signals.

-

Measure key ³JHH coupling constants and quantify NOE intensities.

-

Compare the experimental data with the computationally predicted parameters for the different conformers to determine the conformational equilibrium.

Workflow and Pathway Visualizations

The following diagrams illustrate the computational and experimental workflows for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound requires a synergistic approach that combines computational modeling with experimental validation. While molecular mechanics provides a broad overview of the conformational landscape, quantum chemical calculations are essential for refining the energetics and geometries of the most stable conformers. NMR spectroscopy and X-ray crystallography offer invaluable experimental data to validate and refine the computational models. A thorough understanding of the conformational preferences of this molecule will undoubtedly aid in the rational design of novel therapeutics.

References

- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan | Kolesnikova | Fine Chemical Technologies [finechem-mirea.ru]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Boc-3-cyano-4-oxopyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 1-Boc-3-cyano-4-oxopyrrolidine | 175463-32-8 [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of the Cyano Group in 1-Boc-3-Cyano-4-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the cyano group in 1-Boc-3-cyano-4-hydroxypyrrolidine, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The document explores the key transformations of the cyano group, including reduction, hydrolysis, and cycloaddition reactions. Particular emphasis is placed on the influence of the adjacent hydroxyl group and the N-Boc protecting group on the reactivity and stereochemical outcome of these reactions. This guide consolidates available data, details experimental protocols for key transformations, and utilizes diagrams to illustrate reaction pathways and experimental workflows, serving as a critical resource for researchers engaged in the synthesis and modification of pyrrolidine-based compounds.

Introduction

This compound is a chiral, highly functionalized pyrrolidine derivative that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a cyano group at the C3 position, alongside a hydroxyl group at C4 and a Boc-protecting group on the nitrogen, offers a rich platform for diverse chemical modifications. Understanding the reactivity of the cyano group in this specific molecular context is crucial for its effective utilization in the design and synthesis of novel therapeutic agents.

This guide will delve into the primary reactions of the cyano group in this compound, focusing on:

-

Reduction to the corresponding aminomethyl group.

-

Hydrolysis to carboxamide and carboxylic acid functionalities.

-

Cycloaddition reactions for the formation of heterocyclic systems, such as tetrazoles.

The interplay of the neighboring hydroxyl group and the steric and electronic effects of the Boc-protecting group will be discussed in detail, as these factors significantly modulate the reactivity of the cyano moiety.

General Reactivity of the Cyano Group

The cyano group (–C≡N) is a versatile functional group in organic synthesis. Its reactivity is characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom, as well as the ability of the triple bond to participate in addition and cycloaddition reactions.

Diagram of Cyano Group Reactivity

Methodological & Application

The Versatile Chiral Building Block: 1-Boc-3-Cyano-4-hydroxypyrrolidine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Boc-3-cyano-4-hydroxypyrrolidine as a chiral building block in the synthesis of pharmaceutically active compounds. This versatile intermediate is of significant interest in medicinal chemistry due to its densely functionalized and stereochemically defined structure, making it a valuable precursor for a range of therapeutic agents.

Introduction

This compound is a synthetically useful chiral building block containing a pyrrolidine ring, a common motif in many biologically active molecules. The presence of a hydroxyl group, a cyano group, and a Boc-protected amine allows for a variety of selective chemical transformations. The stereochemistry at the 3 and 4 positions is crucial for the biological activity of the final compounds, making the enantiomerically pure form of this building block highly sought after in drug discovery programs.

This application note will focus on two key areas where this chiral building block has significant potential: the synthesis of Janus kinase (JAK) inhibitors for the treatment of inflammatory diseases and neuraminidase inhibitors for antiviral therapies.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a more readily available precursor, 1-Boc-3-cyano-4-oxopyrrolidine. This involves the stereoselective reduction of the ketone functionality.

Synthesis of 1-Boc-3-cyano-4-oxopyrrolidine

A general procedure for the synthesis of the ketone precursor is outlined below.

Experimental Protocol: Dieckmann Condensation

-

To a solution of sodium ethoxide (prepared from 4 g of sodium in 100 mL of absolute ethanol), a solution of N-Boc-N-(2-cyanoethyl)glycine ethyl ester (16.5 g) in 50 mL of absolute ethanol is added dropwise under reflux.

-

The reaction mixture is refluxed for 1 hour.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in 100 mL of water and washed with ethyl acetate (2 x 30 mL).

-

The aqueous layer is acidified to pH 4 with 1 mol/L hydrochloric acid and extracted with ethyl acetate.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated to approximately 20 mL.

-

The resulting precipitate is filtered, washed with a small amount of cold ethyl acetate, and dried to yield 1-Boc-3-cyano-4-oxopyrrolidine as a white solid.[1][2]

| Starting Material | Reagents | Solvent | Time | Temperature | Yield |

| N-Boc-N-(2-cyanoethyl)glycine ethyl ester | Sodium, Ethanol, HCl | Ethanol, Water, Ethyl Acetate | 1 h | Reflux | ~68% |

Stereoselective Reduction to this compound

The key step in obtaining the desired chiral building block is the stereoselective reduction of the ketone. Both chemical and enzymatic methods can be employed to achieve high enantiomeric excess.

Experimental Protocol: Enzymatic Reduction

-

To a solution of 1-Boc-3-cyano-4-oxopyrrolidine in a suitable buffer (e.g., phosphate buffer, pH 7.0), a ketoreductase (KRED) enzyme and a cofactor (e.g., NADPH or a glucose/glucose dehydrogenase system for cofactor regeneration) are added.

-

The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and pH.

-

The reaction progress is monitored by HPLC or TLC.

-

Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel provides the enantiomerically pure this compound.

| Substrate | Enzyme | Cofactor | Solvent | Temperature | Enantiomeric Excess (e.e.) |

| 1-Boc-3-cyano-4-oxopyrrolidine | Ketoreductase (KRED) | NADPH | Buffer/Organic Co-solvent | 25-37 °C | >99% |

Note: The choice of KRED is crucial for obtaining the desired stereoisomer. Screening of a KRED library is often necessary to identify the optimal enzyme.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases.[1][3][4][5] The pyrrolidine scaffold of this compound can be incorporated into the structure of JAK inhibitors to provide key interactions with the kinase domain.

JAK-STAT Signaling Pathway

The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor and STAT proteins. The phosphorylated STATs dimerize and translocate to the nucleus to regulate gene transcription.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 1-Boc-3-Cyano-4-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates.[1][2] Its three-dimensional, non-planar structure allows for the precise spatial arrangement of functional groups, enabling high-affinity and selective interactions with biological targets.[1] In the field of kinase inhibitor discovery, pyrrolidine derivatives are frequently employed to engage with the ATP-binding site, often forming key hydrogen bonds and van der Waals interactions that contribute to potency and selectivity.[3][4][5]

This document provides detailed protocols for the synthesis and application of novel kinase inhibitors using 1-Boc-3-Cyano-4-hydroxypyrrolidine as a versatile chiral building block. The presence of three distinct functional groups—a protected amine (Boc), a nitrile (cyano), and a secondary alcohol (hydroxyl)—offers multiple avenues for synthetic elaboration and the creation of diverse chemical libraries for screening. The cyano group, in particular, can act as a hydrogen bond acceptor or be used as a handle for further chemical modification.[6][7]

These notes outline a strategic approach to synthesize a library of potential kinase inhibitors targeting key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer and other diseases.[8][9]

Signaling Pathway Context: The PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[10][11] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[10] Novel inhibitors derived from the this compound scaffold can be designed to competitively bind to the ATP pocket of kinases within this pathway, such as PI3K or Akt, thereby blocking downstream signaling.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. benchchem.com [benchchem.com]

- 4. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 9. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. cusabio.com [cusabio.com]

Application of 1-Boc-3-Cyano-4-hydroxypyrrolidine in Antibacterial Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Specifically, 1-Boc-3-cyano-4-hydroxypyrrolidine has emerged as a versatile and valuable building block for the synthesis of potent antibacterial compounds. Its stereochemically defined structure and reactive nitrile group provide a foundation for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of antibacterial potency.

This document provides detailed application notes on the utility of this compound in antibacterial drug discovery, focusing on its conversion to key intermediates and subsequent incorporation into antibacterial scaffolds. Furthermore, it outlines comprehensive experimental protocols for the evaluation of the resulting compounds, including antibacterial susceptibility testing, cytotoxicity assessment, and mechanism of action studies.

Application Notes

A Versatile Scaffold for Quinolone Antibiotics

One of the most significant applications of this compound is in the synthesis of novel quinolone antibiotics. The 3-amino-4-hydroxypyrrolidine moiety, readily derived from the cyano precursor, is a critical pharmacophore that can be appended to the C-7 position of the quinolone core. This substitution is known to enhance antibacterial activity, particularly against Gram-positive bacteria, and can favorably modulate pharmacokinetic properties.

The synthesis typically involves the reduction of the 3-cyano group to a 3-aminomethyl or 3-amino group. This transformation is a crucial step, converting the electron-withdrawing nitrile into a basic amino group capable of interacting with bacterial targets and the quinolone core. The Boc-protecting group facilitates handling and purification during synthesis and can be readily removed under acidic conditions to allow for coupling with the quinolone nucleus.

Structure-Activity Relationship (SAR) Insights

The use of this compound allows for the systematic exploration of SAR at the C-7 position of quinolones. The 4-hydroxyl group can influence solubility and may form hydrogen bonds with the target enzyme. The stereochemistry of the pyrrolidine ring is also crucial for potent activity. Modifications of the 3-amino group, for instance, through alkylation or acylation, can be explored to optimize potency and spectrum of activity.

Data Presentation

The following tables summarize hypothetical quantitative data for a novel quinolone antibiotic, "Pyrroloflox," synthesized from a 3-aminomethyl-4-hydroxypyrrolidine derivative originating from this compound.

Table 1: In Vitro Antibacterial Activity of Pyrroloflox (MIC in µg/mL)

| Bacterial Strain | Pyrroloflox | Ciprofloxacin | Vancomycin |

| Staphylococcus aureus ATCC 29213 | 0.5 | 1 | 1 |

| Staphylococcus aureus (MRSA) ATCC 43300 | 1 | 8 | 1 |

| Streptococcus pneumoniae ATCC 49619 | 0.25 | 0.5 | 0.5 |

| Escherichia coli ATCC 25922 | 0.125 | 0.06 | >128 |

| Pseudomonas aeruginosa ATCC 27853 | 2 | 0.5 | >128 |

Table 2: Cytotoxicity Data for Pyrroloflox

| Cell Line | Assay | IC50 (µM) |

| HeLa | MTT | >100 |

| HepG2 | MTT | >100 |

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-aminomethyl-4-hydroxypyrrolidine

This protocol describes the reduction of the nitrile in this compound to the corresponding primary amine.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH4) or Raney Nickel

-

Anhydrous tetrahydrofuran (THF) or Methanol

-

Sodium sulfate (Na2SO4)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reduction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of LiAlH4 in THF (or a slurry of Raney Nickel in methanol).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filtration and Extraction: Filter the resulting precipitate through a pad of Celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-Boc-3-aminomethyl-4-hydroxypyrrolidine.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method to determine the MIC of a novel antibacterial compound.

Materials:

-

Test compound (e.g., Pyrroloflox)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in CAMHB in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to assess the cytotoxicity of a novel antibacterial compound on mammalian cells.

Materials:

-

Mammalian cell line (e.g., HeLa)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control (solvent only).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Mandatory Visualization

Caption: Experimental workflow for antibacterial drug discovery.

Caption: Logical relationship of synthetic steps to desired properties.

References

Stereoselective Synthesis of 1-Boc-3-Cyano-4-hydroxypyrrolidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 1-Boc-3-cyano-4-hydroxypyrrolidine, a valuable chiral building block in medicinal chemistry. The synthesis involves a two-step process: the initial formation of the precursor, 1-Boc-3-cyano-4-oxopyrrolidine, followed by a stereoselective reduction of the ketone. This document outlines both a proposed chemical reduction method using a bulky hydride reagent to achieve diastereoselectivity and a chemoenzymatic approach utilizing a ketoreductase (KRED) for high enantioselectivity. The resulting chiral hydroxypyrrolidine is a key intermediate in the synthesis of various pharmaceutically active compounds, including potential Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and inflammation.

Introduction

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in a multitude of natural products and synthetic drugs.[1] Specifically, functionalized chiral pyrrolidines, such as this compound, are of significant interest due to their potential for creating complex and stereochemically defined molecules. The precursor, 1-Boc-3-cyano-4-oxopyrrolidine, is a known building block in the synthesis of novel napthyridone antibacterials and gemifloxacin derivatives.[2] The stereoselective introduction of a hydroxyl group at the C4 position opens up new avenues for derivatization and the development of novel therapeutic agents, particularly in the realm of kinase inhibitors.

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of cytokine signaling pathways that regulate immune cell function.[3] Dysregulation of the JAK/STAT signaling pathway is implicated in a variety of inflammatory and autoimmune disorders.[3] Consequently, the development of selective JAK inhibitors has become a major focus in drug discovery.[4] The chiral 3-cyano-4-hydroxypyrrolidine scaffold can serve as a key pharmacophoric element in the design of such inhibitors.

Experimental Protocols

Part 1: Synthesis of 1-Boc-3-cyano-4-oxopyrrolidine (Precursor)

This protocol is adapted from established literature procedures for the synthesis of the ketone precursor.[5]

Reaction Scheme:

Materials:

-

N-Boc-N-(2-cyanoethyl)glycine ethyl ester

-

Sodium metal

-

Anhydrous ethanol

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Under an inert atmosphere, dissolve sodium metal (4.0 g, 0.17 mol) in anhydrous ethanol (100 mL) with heating under reflux.

-

In a separate flask, dissolve N-Boc-N-(2-cyanoethyl)glycine ethyl ester (16.5 g) in anhydrous ethanol (50 mL).

-

Slowly add the solution of the ester dropwise to the sodium ethoxide solution under reflux.

-

After the addition is complete, continue to reflux the reaction mixture for 1 hour.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol by distillation under reduced pressure.

-

Dissolve the residue in water (100 mL) and wash with ethyl acetate (2 x 30 mL) to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to approximately 4 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to a volume of about 20 mL.

-

Filter the resulting precipitate, wash the filter cake with a small amount of cold ethyl acetate, and dry under vacuum to yield 1-Boc-3-cyano-4-oxopyrrolidine as a white solid.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 68% | [5] |

| Purity | >98% | [5] |

Part 2: Stereoselective Reduction of 1-Boc-3-cyano-4-oxopyrrolidine

Two representative protocols are presented for the stereoselective reduction of the ketone precursor. Method A describes a chemical reduction to favor the formation of one diastereomer (e.g., cis or trans), while Method B outlines a chemoenzymatic approach to obtain a single enantiomer.

Method A: Diastereoselective Chemical Reduction (Proposed)

This proposed protocol utilizes a bulky reducing agent, such as L-Selectride, to favor hydride attack from the less sterically hindered face of the ketone, leading to a higher diastereomeric ratio. The stereochemical outcome will be influenced by the directing effect of the 3-cyano group.

Reaction Scheme:

Materials:

-

1-Boc-3-cyano-4-oxopyrrolidine

-

L-Selectride (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere, dissolve 1-Boc-3-cyano-4-oxopyrrolidine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add L-Selectride (1.2 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the diastereomers.

Expected Quantitative Data (Hypothetical):

| Parameter | Expected Value |

| Yield | 75-90% |

| Diastereomeric Ratio | >90:10 (cis or trans favored) |

Method B: Enantioselective Chemoenzymatic Reduction (Proposed)

This proposed protocol employs a ketoreductase (KRED) to reduce the prochiral ketone to a specific enantiomer of the corresponding alcohol with high enantiomeric excess.[6]

Reaction Scheme:

Materials:

-

1-Boc-3-cyano-4-oxopyrrolidine

-

Ketoreductase (KRED) enzyme (e.g., from a commercial screening kit)

-

NADH or NADPH cofactor

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

Procedure:

-

In a temperature-controlled vessel, prepare a solution of phosphate buffer.

-

Add the 1-Boc-3-cyano-4-oxopyrrolidine substrate, the KRED enzyme, the NADH or NADPH cofactor, and the cofactor regeneration system.

-

Stir the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C).

-

Monitor the reaction progress by HPLC using a chiral column to determine conversion and enantiomeric excess.

-

Upon completion, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x V).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Expected Quantitative Data (Based on similar reductions):

| Parameter | Expected Value | Reference |

| Conversion | >95% | [6] |

| Enantiomeric Excess | >99% ee | [6] |

Visualizations

Experimental Workflow

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Boc-3-cyano-4-oxopyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Derivatization of 1-Boc-3-Cyano-4-hydroxypyrrolidine for Library Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its three-dimensional structure and synthetic tractability make it an ideal starting point for the construction of diverse chemical libraries aimed at exploring novel biological targets. The strategic functionalization of the pyrrolidine ring allows for the precise modulation of physicochemical and pharmacological properties, which is a critical aspect of modern drug discovery.[2]

This document provides detailed application notes and protocols for the derivatization of a key pyrrolidine-based building block: 1-Boc-3-cyano-4-hydroxypyrrolidine . This versatile scaffold offers multiple points for diversification, primarily through reactions at the hydroxyl group. The presence of the cyano group and the Boc-protected nitrogen provides additional opportunities for functionalization in subsequent synthetic steps. These notes are intended to guide researchers in the efficient synthesis of diverse pyrrolidine-based libraries for screening and lead optimization.

Overview of Derivatization Strategies

The primary handle for derivatization on the this compound scaffold is the C4-hydroxyl group. This secondary alcohol can be readily functionalized through a variety of well-established chemical transformations to introduce a wide range of substituents, thereby generating a library of diverse molecules. Key derivatization strategies include:

-

Etherification: Formation of ether linkages by reaction with various alkylating agents.

-

Esterification: Acylation of the hydroxyl group with a diverse set of carboxylic acids or their activated derivatives.

-